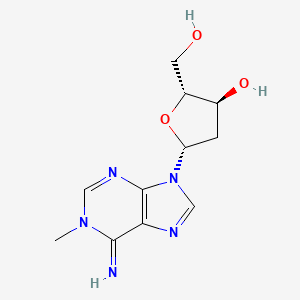
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro-: is a synthetic organic compound characterized by the presence of a trifluoroacetamide group attached to a piperidinophenethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- typically involves the following steps:
Formation of the Piperidinophenethyl Intermediate: The initial step involves the synthesis of the piperidinophenethyl intermediate. This can be achieved through a nucleophilic substitution reaction where a piperidine ring is introduced to a phenethyl group.
Introduction of the Trifluoroacetamide Group: The next step involves the introduction of the trifluoroacetamide group. This can be done by reacting the piperidinophenethyl intermediate with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- may involve large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group of the acetamide.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, sodium iodide in acetone.
Major Products
Oxidation: Formation of piperidinophenethyl ketones.
Reduction: Formation of piperidinophenethyl alcohols.
Substitution: Formation of halogenated piperidinophenethyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Materials Science: It is used in the development of novel materials with specific electronic properties due to the presence of the trifluoroacetamide group.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The trifluoroacetamide group enhances the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors. The piperidinophenethyl moiety interacts with receptor sites, modulating their activity and leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(4-piperidinophenethyl)-4-piperidinobenzeneacetamide
- 2-(4-piperidin-1-ylphenyl)-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide
Uniqueness
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound in medicinal chemistry for the development of drugs with specific receptor affinities and pharmacokinetic profiles.
Propiedades
Número CAS |
38591-45-6 |
|---|---|
Fórmula molecular |
C15H19F3N2O |
Peso molecular |
300.32 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C15H19F3N2O/c16-15(17,18)14(21)19-9-8-12-4-6-13(7-5-12)20-10-2-1-3-11-20/h4-7H,1-3,8-11H2,(H,19,21) |
Clave InChI |
AQEDEQXZVSOWPC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)CCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)


![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)

![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)


![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)


